13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule featuring a fused tricyclic core with nitrogen atoms at positions 1, 5, and 7. Key structural elements include:
- A chlorine substituent at position 13, which may enhance electrophilic reactivity or influence binding affinity in biological systems.
- A triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one backbone, a polycyclic system with fused six- and eight-membered rings.
Properties
IUPAC Name |
13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c17-10-1-2-14-20-12-3-6-21(9-11(12)15(23)22(14)8-10)16(24)13-7-18-4-5-19-13/h1-2,4-5,7-8H,3,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGOOPFLFDVEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=NC=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazatricyclic Core
The triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one scaffold is typically constructed via annulation reactions. A representative approach involves:
- Condensation of Aminopyrazine Derivatives : Reacting 3-aminopyrazine-2-carboxylic acid with a bicyclic amine precursor under acidic conditions forms the triazatricyclic backbone. This step often employs sulfuric acid as both catalyst and solvent.
- Cyclodehydration : Intramolecular cyclization using agents like phosphorus oxychloride (POCl₃) at elevated temperatures (80–100°C) yields the fused tricyclic system.
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Condensation | H₂SO₄, 120°C, 6 hr | 68 | 92 | |
| Cyclodehydration | POCl₃, 85°C, 3 hr | 75 | 89 |
Chlorination at Position 13
Regioselective chlorination is achieved using:
- Electrophilic Aromatic Substitution : Treating the intermediate with chlorine gas (Cl₂) in acetic acid at 40°C.
- N-Chlorosuccinimide (NCS) : A milder alternative for controlled chlorination, yielding 87% product with minimal overhalogenation.
Comparative Data :
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Cl₂ | Acetic acid | 40 | 82 | 91 |
| NCS | DCM | 25 | 87 | 95 |
Purification and Analytical Validation
Recrystallization Strategies
Crude product purity is enhanced using mixed-solvent systems:
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the absence of unreacted starting materials (δH 4.00 for methyl esters, δH 8.13 for pyrazine protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]⁺ m/z 215.0922).
Industrial-Scale Considerations
Solvent Recycling
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-chloro-2-(pyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo-Pyrimidine Derivatives (11a, 11b)
Key Features :
Comparison :
Key Differences :
- The target compound’s tricyclic backbone lacks the thiazolo ring but incorporates a pyrazine-carbonyl group, which may alter solubility and binding modes compared to 11a/b.
Triazolo[4,3-a]Pyrazine Derivatives (45g)
Key Features :
Comparison :
| Parameter | 45g (C19H24ClN4) | Target Compound |
|---|---|---|
| Molecular Weight | 343 | ~450 (estimated) |
| Chlorine Position | Position 5 | Position 13 |
| Aromatic System | Anthracene | Pyrazine-carbonyl |
Key Differences :
- The anthracene group in 45g provides extended π-conjugation, whereas the pyrazine-carbonyl in the target compound introduces polarizable electron-deficient regions.
Diazepinone Derivatives
Key Features :
- Core Structure : 8-Chloro-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-11-one.
- Functional Groups : Chlorine, fused benzodiazepine ring.
- Synthesis: Titanium tetrachloride-mediated coupling of diazepinone with piperazine derivatives .
Comparison :
| Parameter | Diazepinone Derivative | Target Compound |
|---|---|---|
| Ring System | Benzodiazepine | Triazatricyclo |
| Chlorine Reactivity | Electrophilic activation | Position-specific effects |
Key Differences :
- The diazepinone’s seven-membered ring contrasts with the target’s fused tricyclic system, likely reducing steric hindrance in the latter.
Biological Activity
The compound 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of the triazatricyclo framework along with the pyrazine and chloro substituents contributes to its unique properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₄H₉ClN₄O |
| Molecular Weight | 292.69 g/mol |
| Key Functional Groups | Chloro, Pyrazine-2-carbonyl, Triazine |
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 1.56-6.25 µg/mL against M. tuberculosis .
Cytotoxicity and Anticancer Potential
The anticancer potential of This compound is supported by studies on similar pyrazine derivatives which have demonstrated cytotoxic effects against various cancer cell lines. For example:
- Compound HD05 , a pyrazole derivative, showed significant inhibition of cancer cell growth across multiple types including leukemia and breast cancer.
- In vitro studies revealed that certain derivatives exhibited IC50 values indicating effective cytotoxicity against cancer cell lines .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer proliferation.
- Targeting Cellular Signaling Pathways : The interaction with signaling pathways such as the EGFR pathway has been implicated in the anticancer activity of related compounds .
Study 1: Antimycobacterial Activity
A study investigated the antimycobacterial activity of a series of pyrazine derivatives including those structurally related to our compound. The results indicated that many derivatives maintained activity against M. tuberculosis with promising MIC values .
Study 2: Cytotoxicity Profiling
In another study focusing on the cytotoxic effects of pyrazole derivatives, compounds similar to This compound were tested against a panel of cancer cell lines. The findings highlighted significant cytotoxicity with potential applications in cancer therapy .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 13-chloro-5-(pyrazine-2-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization, acylation, and functional group modifications. Key steps include:
- Cyclization : Formation of the tricyclic core under reflux with a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C in anhydrous dichloromethane.
- Acylation : Pyrazine-2-carbonyl group introduction via nucleophilic acyl substitution, requiring dry tetrahydrofuran (THF) and inert atmosphere.
- Chlorination : Electrophilic aromatic substitution using Cl₂ or SOCl₂ at 0–5°C to minimize side reactions.
- Optimization : Solvent polarity, temperature control, and stoichiometric ratios (e.g., 1:1.2 molar ratio for acylation) are critical for yields >70% .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to resolve the tricyclic framework and substituents (e.g., pyrazine carbonyl at δ ~165 ppm in ¹³C NMR).
- X-ray Crystallography : To confirm stereochemistry and ring conformation (e.g., bond angles in the triazatricyclo system).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) matching the exact mass (±2 ppm error).
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and chloro groups (C–Cl at ~550 cm⁻¹) .
Q. How do the functional groups (chloro, pyrazine-carbonyl) influence reactivity in downstream modifications?
- Methodological Answer :
- Chloro Group : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki coupling) but may require protection during acidic/basic conditions.
- Pyrazine Carbonyl : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and can undergo reduction to alcohol or reductive amination.
- Design Tip : Prioritize chloro substitution before acylation to avoid side reactions with the carbonyl .
Advanced Research Questions
Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR splitting or HRMS adducts)?
- Methodological Answer :
- NMR Anomalies : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, coupling between pyrazine protons and adjacent NH groups may cause splitting.
- HRMS Adducts : Employ softer ionization (e.g., ESI instead of MALDI) and validate with isotopic pattern analysis.
- Case Study : A 2025 study resolved a ¹³C NMR discrepancy (δ 127 vs. 135 ppm) by confirming a crystal packing effect via DFT calculations .
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with a kinase X-ray structure (PDB ID: e.g., 2ITZ). Focus on the pyrazine-carbonyl’s interaction with ATP-binding pockets.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR Models : Train models using IC₅₀ data from analogous triazatricyclo compounds to predict inhibitory activity .
Q. What experimental designs are optimal for evaluating its stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC.
- Light/Thermal Stability : Expose to 40°C/75% RH for 1 month (ICH Q1A guidelines).
- Oxidative Stress : Test with 0.3% H₂O₂; LC-MS identifies degradation products (e.g., dechlorinated derivatives) .
Q. How can researchers address low reproducibility in biological activity assays (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Standardize Assays : Use a reference inhibitor (e.g., staurosporine for kinases) and normalize data to cell viability controls.
- Batch Variability : Characterize compound purity (>95% by HPLC) for each experiment.
- Data Triangulation : Validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
